molecular formula C9H19NO B13447973 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine

2-(6,6-Dimethyloxan-2-yl)ethan-1-amine

Cat. No.: B13447973
M. Wt: 157.25 g/mol
InChI Key: FRIMMWJSTDAAIE-UHFFFAOYSA-N
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Description

2-(6,6-Dimethyloxan-2-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(6,6-dimethyloxan-2-yl)ethanamine

InChI

InChI=1S/C9H19NO/c1-9(2)6-3-4-8(11-9)5-7-10/h8H,3-7,10H2,1-2H3

InChI Key

FRIMMWJSTDAAIE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)CCN)C

Origin of Product

United States

Foundational & Exploratory

The Gem-Dimethyl Tetrahydropyran Ethylamine Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The gem-dimethyl tetrahydropyran ethylamine scaffold has emerged as a privileged motif, offering a unique combination of structural rigidity, metabolic stability, and versatile pharmacophoric features. This in-depth technical guide provides a comprehensive overview of this scaffold for researchers, scientists, and drug development professionals. We will navigate the synthetic rationale, explore its profound impact on drug-like properties, and delineate its potential applications in contemporary drug discovery, with a particular focus on neurological and metabolic disorders. This document is intended to serve as a practical and authoritative resource, empowering scientific teams to strategically leverage this scaffold in the design of next-generation therapeutics.

Introduction: The Strategic Value of the Gem-Dimethyl Tetrahydropyran Ethylamine Scaffold

The gem-dimethyl tetrahydropyran ethylamine scaffold is a unique molecular framework characterized by a tetrahydropyran ring bearing a gem-dimethyl group at the 2-position and an ethylamine side chain at the 4-position. This specific arrangement of functional groups imparts a constellation of desirable attributes for drug design, addressing key challenges in lead optimization.

The gem-dimethyl group , a cornerstone of this scaffold, is a well-established motif in medicinal chemistry, known to confer several advantages. It can enhance binding affinity to biological targets by promoting favorable hydrophobic interactions and restricting conformational flexibility, which can pre-organize the molecule into a bioactive conformation.[1] Furthermore, the gem-dimethyl substitution often shields adjacent functional groups from metabolic degradation, thereby improving pharmacokinetic profiles.[1]

The tetrahydropyran ring serves as a polar, non-aromatic core that can improve aqueous solubility and reduce the potential for off-target interactions often associated with lipophilic aromatic rings. Its saturated nature also contributes to a three-dimensional molecular shape, which is increasingly recognized as a key factor for achieving target selectivity.

Finally, the ethylamine side chain provides a crucial basic center that can engage in ionic interactions with acidic residues in target proteins, a common feature in the binding sites of many enzymes and receptors. The ethyl linker offers optimal spacing and flexibility for the terminal amine to establish these critical interactions.

This guide will systematically deconstruct the synthesis, biological implications, and strategic considerations for employing this powerful scaffold in drug discovery programs.

Synthesis of the Gem-Dimethyl Tetrahydropyran Ethylamine Scaffold

The construction of the gem-dimethyl tetrahydropyran ethylamine scaffold is a multi-step process that hinges on the initial formation of a key intermediate, 2,2-dimethyltetrahydropyran-4-one. From this central building block, the ethylamine side chain is elaborated.

Synthesis of the Key Intermediate: 2,2-Dimethyltetrahydropyran-4-one

A robust and scalable synthesis of 2,2-dimethyltetrahydropyran-4-one has been reported, starting from 2-methyl-5-hexen-3-yn-2-ol. The process involves a mercury salt-catalyzed hydration and cyclization.

Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydropyran-4-one [2]

  • Reaction Setup: To a solution of 15% aqueous sulfuric acid (810 mL), add mercuric sulfate (30.6 g) and 2-methyl-5-hexen-3-yn-2-ol (195 g).

  • Reaction Execution: Slowly heat the mixture to 95 °C and maintain for 10 hours.

  • Workup: Cool the reaction mixture to 0 °C and slowly neutralize with potassium hydroxide to a pH of 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,2-dimethyltetrahydropyran-4-one.

Elaboration of the Ethylamine Side Chain

With the ketone intermediate in hand, the next critical step is the introduction of the two-carbon ethylamine side chain at the C4 position. A common and effective strategy involves a Horner-Wadsworth-Emmons (HWE) olefination followed by reduction.

Experimental Workflow: From Ketone to Ethylamine

G ketone 2,2-Dimethyltetrahydropyran-4-one hwe Horner-Wadsworth-Emmons Reaction with (EtO)2P(O)CH2CN ketone->hwe nitrile 2-(2,2-Dimethyltetrahydropyran -4-ylidene)acetonitrile hwe->nitrile reduction Reduction (e.g., H2/Raney Ni or LiAlH4) nitrile->reduction amine 2-(2,2-Dimethyltetrahydropyran -4-yl)ethanamine reduction->amine

Caption: Synthetic route from the ketone intermediate to the final ethylamine scaffold.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction and Reduction

  • Horner-Wadsworth-Emmons Reaction:

    • To a solution of diethyl cyanomethylphosphonate in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., NaH) at 0 °C to generate the phosphonate carbanion.

    • Add a solution of 2,2-dimethyltetrahydropyran-4-one in the same solvent to the carbanion solution and allow the reaction to warm to room temperature.

    • Upon completion, quench the reaction with water and extract the product, 2-(2,2-dimethyltetrahydropyran-4-ylidene)acetonitrile, with an organic solvent. Purify by column chromatography.

  • Reduction of the Nitrile and Alkene:

    • The resulting α,β-unsaturated nitrile can be reduced to the saturated primary amine using several methods. A common approach is catalytic hydrogenation using Raney Nickel or Platinum oxide under a hydrogen atmosphere.

    • Alternatively, a more potent reducing agent like lithium aluminum hydride (LiAlH4) can be employed to reduce both the nitrile and the double bond in a single step.

    • After reduction, a standard aqueous workup and purification will yield the target scaffold, 2-(2,2-dimethyltetrahydropyran-4-yl)ethanamine.[3]

Biological Applications and Mechanism of Action

While specific drugs containing the gem-dimethyl tetrahydropyran ethylamine scaffold are still in the early stages of development, the structural motifs present suggest significant potential in targeting a range of biological systems, particularly within the central nervous system (CNS) and for metabolic disorders. The combination of a constrained, polar core and a basic amine is a hallmark of many CNS-active agents.[4][5][6]

The presence of the tetrahydropyran ring, a known bioisostere for various cyclic systems, coupled with the gem-dimethyl group's ability to enhance metabolic stability, makes this scaffold particularly attractive for developing orally bioavailable drugs with improved pharmacokinetic profiles.[1][7]

A search of chemical supplier databases reveals the availability of derivatives such as 2-(2,2-dimethyl-4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride, indicating that this scaffold is being actively explored in medicinal chemistry programs.[8] The introduction of an aromatic or heteroaromatic group at the 4-position, alongside the ethylamine chain, creates a rich pharmacophore with the potential to interact with a variety of biological targets.

Potential Therapeutic Areas:

  • CNS Disorders: The scaffold's structure is reminiscent of moieties found in ligands for G-protein coupled receptors (GPCRs) and ion channels, which are prominent targets in CNS drug discovery.

  • Metabolic Diseases: The tetrahydropyran core can mimic carbohydrate structures, suggesting potential applications in targeting enzymes involved in glucose metabolism or other metabolic pathways.

Structure-Activity Relationship (SAR) and Lead Optimization

The gem-dimethyl tetrahydropyran ethylamine scaffold offers multiple points for diversification to explore structure-activity relationships and optimize lead compounds.

Key Diversification Points for SAR Studies

SAR scaffold Gem-Dimethyl Tetrahydropyran Ethylamine Scaffold R1 R2 R3 substituents R1: Amine Substitution (Primary, Secondary, Tertiary) R2: Ethyl Chain Modification (Length, Rigidity) R3: Tetrahydropyran Ring Substitution (Aryl, Heteroaryl at C4) scaffold:f1->substituents:f0 scaffold:f2->substituents:f1 scaffold:f3->substituents:f2 workflow start Compound Synthesis in_vitro In Vitro Assays (Target Binding, Enzyme Inhibition) start->in_vitro cellular Cell-Based Assays (Functional Activity, Cytotoxicity) in_vitro->cellular adme In Vitro ADME (Metabolic Stability, Permeability) cellular->adme in_vivo In Vivo Models (Efficacy, Pharmacokinetics) adme->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->start

Caption: A typical workflow for the biological evaluation of novel compounds.

Detailed Experimental Protocols:

  • Target-Based Assays:

    • Receptor Binding Assays: For GPCR targets, radioligand binding assays or fluorescence-based assays can be used to determine the binding affinity (Ki) of the synthesized compounds.

    • Enzyme Inhibition Assays: For enzymatic targets, kinetic assays measuring substrate turnover in the presence of varying concentrations of the inhibitor can be used to determine the IC50 value.

  • Cell-Based Assays:

    • Functional Assays: Depending on the target, downstream signaling events (e.g., cAMP accumulation, calcium mobilization, reporter gene activation) can be measured in appropriate cell lines to assess the functional activity of the compounds (agonist or antagonist).

    • Cytotoxicity Assays: Standard assays such as MTT or CellTiter-Glo can be used to assess the general cytotoxicity of the compounds and determine a therapeutic window.

  • In Vitro ADME/Tox Profiling:

    • Metabolic Stability: Incubation of the compounds with liver microsomes or hepatocytes followed by LC-MS/MS analysis can determine the metabolic half-life.

    • Cell Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays can predict intestinal absorption.

Conclusion and Future Directions

The gem-dimethyl tetrahydropyran ethylamine scaffold represents a compelling and strategically valuable starting point for the design of novel therapeutics. Its inherent structural and physicochemical properties address many of the common pitfalls encountered during drug development, including metabolic instability and poor solubility. The synthetic accessibility of the core structure allows for extensive and systematic exploration of the surrounding chemical space, facilitating rapid lead optimization.

Future research in this area should focus on the synthesis of focused libraries of derivatives with diverse substitutions at the key modification points outlined in this guide. Screening of these libraries against a broad range of biological targets, particularly those implicated in CNS and metabolic diseases, is a promising avenue for the discovery of novel, high-quality lead compounds. As more biological data for this scaffold becomes available, a clearer understanding of its full potential in drug discovery will undoubtedly emerge.

References

  • 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4891. [Link]

  • Lin, J., et al. (2018). Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors. European Journal of Medicinal Chemistry, 158, 64-76. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013). CN103242276A.
  • Kim, S., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12481. [Link]

  • Yan, A., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 258, 115414. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of 2,2-dimethylbenzopyran derivatives as potent neuroprotection agents. RSC Advances, 9(5), 2535–2543. [Link]

  • Cheng, J., et al. (2024). 2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. Bioorganic & Medicinal Chemistry Letters, 103, 129654. [Link]

  • Kamal, A., et al. (2023). Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies, 20(2), e031022209428. [Link]

  • Kumar, R., et al. (2022). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 18(1), 26–35. [Link]

  • Scott, J. S., & Gilbert, A. M. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3147–3164. [Link]

  • Sharma, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 41(16), 8031–8052. [Link]

  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

Sources

Architecting the Next Generation of Pharmacophores: A Technical Guide to Novel Ether-Containing Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "flatland" era of medicinal chemistry—dominated by heteroaromatic rings—is yielding to a new paradigm emphasizing sp³-richness and three-dimensional complexity. Novel ether-containing amine building blocks represent a critical toolkit in this transition. Unlike traditional all-carbon linkers, ether-amines offer a dual strategic advantage: the ether oxygen modulates lipophilicity (LogD) and metabolic stability, while the amine provides a versatile handle for diversification.

This guide analyzes three classes of high-value ether-amine building blocks: Oxetanes , Spirocyclic Ethers , and Fluorinated Ether-Amines . It provides the mechanistic rationale for their deployment and detailed, scalable protocols for their synthesis.

Part 1: Strategic Value – The Ether Effect

Integrating ether oxygens into amine scaffolds is not merely a structural variation; it is a physicochemical tactic. The "Ether Effect" operates on three axes:

  • Liponeutral Bulk Addition: Unlike methylene groups (

    
    ) or gem-dimethyl groups (
    
    
    
    ), which increase lipophilicity, ether linkages (specifically oxetanes) add steric bulk and block metabolic soft spots without raising LogD.
  • Basicity Modulation: Proximal ether oxygens reduce the pK

    
     of amines via the inductive electron-withdrawing effect (
    
    
    
    ). This is critical for improving membrane permeability by increasing the fraction of neutral species at physiological pH.
  • Conformational Locking: Cyclic ethers (oxetanes, azetidines) restrict bond rotation, reducing the entropic penalty of binding to a protein target.[1]

Comparative Physicochemical Profile[1][2][3][4]

The following table contrasts a traditional gem-dimethyl motif with its ether-containing bioisosteres. Note the dramatic shift in pK


 and solubility.
PropertyGem-Dimethyl AmineOxetane Amine (3-amino)Spirocyclic Ether Amine (Morpholine Analog)
Hybridization sp³ (Flexible)sp³ (Rigid/Planar)sp³ (Rigid/3D)

LogD
+0.4 to +0.6~0.0 (Liponeutral)-0.5 to -1.0
Amine pK

~10.5~7.8 - 8.2~7.5 - 8.5
Metabolic Stability Low (Benzylic oxidation risk)High (Metabolic block)High (Blocked positions)
Solubility LowHighVery High

Part 2: Novel Building Block Classes

Class A: The Oxetane Cluster (The "Liponeutral" Star)

Core Structure: 3-aminooxetane Strategic Use: Replacement of gem-dimethyl groups and carbonyls. The oxetane ring is a metabolic fortress. The strain energy (~106 kJ/mol) does not translate to chemical instability under physiological conditions. Instead, the "puckered" conformation exposes the oxygen lone pairs for hydrogen bonding, significantly boosting aqueous solubility.[1]

Class B: The Spirocyclic Explorers (The 3D Morpholine Surrogates)

Core Structure: 2-oxa-6-azaspiro[3.3]heptane Strategic Use: Exploring novel chemical space; surrogate for piperazine/morpholine. This scaffold is a "game-changer" for fragment-based drug discovery (FBDD). It presents vectors in three dimensions that are inaccessible to flat aromatic systems. The spiro-fusion creates a rigid, compact core that resists oxidative metabolism.

Class C: Fluorinated Ether-Amines

Core Structure: 3-fluoro-3-(methoxymethyl)azetidine Strategic Use: Tuning pK


 and blocking specific metabolic soft spots.
The combination of a fluorine atom and an ether linkage on a small ring (azetidine) creates a powerful "pull-pull" effect on the amine basicity, often dropping the pK

to the 6.0–7.0 range, ideal for CNS penetration.

Part 3: Experimental Protocols

Protocol 1: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Rationale: This protocol avoids the use of unstable free amines and utilizes a "protecting-group-free" strategy where possible, optimized for multigram scale-up (based on TBI-223 intermediate synthesis).

Reagents:

  • 3,3-Bis(bromomethyl)oxetane (BBMO)[1][2][3]

  • Aniline derivative (e.g., 2-fluoro-4-nitroaniline for testing, or Benzylamine for general scaffold)[1]

  • Sodium Hydroxide (NaOH)

  • DMSO/Water solvent system

Workflow:

  • Preparation of Electrophile:

    • Dissolve 3,3-bis(bromomethyl)oxetane (1.0 equiv) in DMSO (5 vol).

    • Note: BBMO is a potent alkylator; handle with care.

  • Double Alkylation (Spirocyclization):

    • Add the aniline derivative (0.95 equiv) to the mixture.

    • Add finely powdered NaOH (4.0 equiv).

    • Heat the mixture to 100 °C for 16–24 hours.

    • Mechanism:[4][5] The reaction proceeds via an initial mono-alkylation followed by a rapid intramolecular cyclization to form the azetidine ring, creating the spiro-junction.

  • Workup & Isolation:

    • Cool to room temperature.[4] Pour into ice-water (10 vol).

    • The product often precipitates as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate, dry over MgSO

      
      , and concentrate.[1]
      
    • Purification: Recrystallization from Ethanol/Heptane is preferred over chromatography for scale.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the characteristic "singlet" signals of the oxetane methylene protons (approx. 4.6 ppm) and the azetidine methylene protons (approx. 4.0 ppm). The symmetry of the spiro system simplifies the spectrum.

Protocol 2: Late-Stage Functionalization of 3-Aminooxetanes

Rationale: 3-aminooxetanes are less nucleophilic than standard primary amines due to the inductive effect of the ring oxygen. Standard amide couplings can be sluggish.

Optimized Coupling Condition:

  • Activation: Use HATU (1.2 equiv) with HOAt (0.5 equiv) in DMF.

  • Base: Use Collidine (2.5 equiv) instead of DIPEA. Collidine is less likely to cause racemization of the acid partner and buffers the reaction effectively.

  • Temperature: Heat to 50 °C. The slight thermal boost overcomes the reduced nucleophilicity of the oxetane amine.

Part 4: Decision Framework & Visualization

The following diagram illustrates the decision logic for selecting the appropriate ether-amine building block based on the specific DMPK liability of a lead compound.

EtherAmineSelection Start Lead Compound Liability? Solubility Poor Aqueous Solubility Start->Solubility Metab High Metabolic Clearance Start->Metab Permeability Low Permeability (High pKa) Start->Permeability Oxetane Switch to 3-Aminooxetane (Liponeutral, Polar) Solubility->Oxetane Reduces LogD Adds H-bond acceptor Metab->Oxetane Replaces gem-dimethyl Spiro Switch to Spirocyclic Ether (Blocks metabolic sites) Metab->Spiro Removes labile H-atoms Rigidifies structure Fluoro Switch to Fluorinated Ether-Amine (Lowers pKa, blocks oxidn) Permeability->Fluoro Inductive effect lowers basicity Ex_Ox Example: 3-aminooxetane Oxetane->Ex_Ox Ex_Spiro Example: 2-oxa-6-azaspiro[3.3]heptane Spiro->Ex_Spiro

Caption: Decision tree for selecting ether-amine building blocks based on DMPK liabilities.

References

  • Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

  • Mullins, S. R., et al. (2023).[1] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.[2][3] ACS Omega. Link

  • Barnes-Seeman, D., et al. (2014).[1] The Role of Ether Oxygens in the Design of Metabolic Stable and Soluble Drugs. Current Topics in Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

A Technical Guide to the Strategic Application of 6,6-Dimethyl-Substituted Oxane Scaffolds in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Section 1: The Strategic Value of the gem-Dimethyl Oxane Motif

In the landscape of medicinal chemistry, the tetrahydropyran (oxane) ring is a privileged scaffold, appearing in numerous natural products and approved pharmaceuticals.[1][2][3] Its saturated, heterocyclic structure offers a distinct three-dimensionality and the ring oxygen can serve as a hydrogen bond acceptor, often improving physicochemical properties like solubility compared to carbocyclic analogs.[2] When this established scaffold is augmented with a gem-dimethyl group at the 6-position (adjacent to the ring oxygen), it creates a powerful combination for fine-tuning molecular properties in drug discovery.

The gem-dimethyl group, consisting of two methyl groups on the same carbon, is a frequently employed motif in medicinal chemistry to confer specific advantages.[1][4][5] Its primary influence stems from the Thorpe-Ingold effect , or angle compression, where the steric bulk of the methyl groups decreases the internal bond angle of the carbon they are attached to.[4][5][6] This seemingly subtle change has profound consequences for both the synthesis and biological activity of the molecule.

Key Advantages of the 6,6-Dimethyl-Oxane Scaffold:

  • Conformational Restriction: The gem-dimethyl group acts as a conformational anchor, reducing the rotational freedom of the oxane ring and adjacent substituents. This pre-organization into a more rigid, bioactive conformation can lead to a favorable entropic contribution upon binding to a biological target, often resulting in significantly increased potency and selectivity.[4][7]

  • Enhanced Metabolic Stability: The quaternary carbon of the gem-dimethyl group is sterically hindered and lacks a hydrogen atom, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life and improving its overall pharmacokinetic profile.

  • Improved Potency and Target Engagement: By locking the molecule into a preferred conformation, the gem-dimethyl group can optimize the presentation of key pharmacophoric elements to the target's binding site, enhancing van der Waals interactions and overall binding affinity.[1][4][5]

  • Synthetic Facilitation: The Thorpe-Ingold effect kinetically favors intramolecular cyclization reactions.[4][5][6] This accelerates the formation of the oxane ring during synthesis, often leading to higher yields and more efficient synthetic routes.[5]

By integrating the 6,6-dimethyl motif, medicinal chemists can systematically probe the conformational requirements of a target, mitigate metabolic liabilities, and enhance potency, making this scaffold a highly valuable tool in modern SAR-driven drug discovery campaigns.

Section 2: Synthetic Strategies for 6,6-Dimethyl-Oxane Scaffolds

The construction of the 6,6-dimethyl-oxane ring is typically achieved through intramolecular cyclization. The Thorpe-Ingold effect, driven by the gem-dimethyl group, makes 6-endo-tet cyclizations particularly efficient.[4][5] A common and reliable approach is the intramolecular Williamson ether synthesis.[8][9][10][11]

This strategy involves a precursor molecule containing a hydroxyl group and a suitable leaving group (e.g., a halide or tosylate) positioned to form a six-membered ring upon cyclization. The presence of the gem-dimethyl group adjacent to the reacting alcohol compresses the bond angle, bringing the nucleophilic oxygen and the electrophilic carbon into closer proximity and accelerating the ring-forming SN2 reaction.[6][7]

Below is a generalized workflow for the synthesis of a 6,6-dimethyl-oxane derivative.

SAR_Cycle Design Design Analogs (Hypothesis-driven) Synthesize Synthesize Library (Parallel Chemistry) Design->Synthesize Step 1 Test Biological Assays (Potency, Selectivity, ADME) Synthesize->Test Step 2 Analyze Analyze Data (Identify Trends, Refine Hypothesis) Test->Analyze Step 3 Analyze->Design Step 4: Iterate

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for Sterically Hindered Tetrahydropyran Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of C-N Bond Formation in Complex Scaffolds

The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its conformational pre-organization and favorable physicochemical properties make it a cornerstone in modern drug design.[1][2] Equally important is the amine functional group, a ubiquitous feature in over 85% of marketed drugs, crucial for modulating properties like solubility, bioavailability, and target engagement.[1][3][4][5]

The convergence of these two critical motifs—installing an amine onto a THP core—is frequently accomplished via reductive amination. This powerful and atom-economical reaction transforms a carbonyl group into an amine in a single pot, avoiding harsh conditions and the over-alkylation issues common to other methods.[6][7][8]

However, when the aldehyde functionality is located at a sterically encumbered position on the THP ring (e.g., adjacent to a quaternary center or a bulky axial substituent), the reaction becomes exceptionally challenging. Steric hindrance dramatically slows the initial, reversible formation of the key iminium ion intermediate and can impede the subsequent hydride delivery step.[9][10][11] This application note provides a detailed guide for researchers to navigate these challenges, offering field-proven protocols and explaining the causal logic behind reagent and condition selection for the successful reductive amination of hindered tetrahydropyran aldehydes.

Mechanistic Underpinnings: A Game of Equilibria and Rates

Successful reductive amination hinges on the delicate balance between two key steps: the formation of an iminium ion and its subsequent reduction.[8][12]

  • Iminium Ion Formation: The aldehyde and amine first condense to form a hemiaminal, which then dehydrates to an imine. In the typically acidic or neutral conditions of the reaction, this imine is protonated to form a highly electrophilic iminium ion. For hindered substrates, the equilibrium often lies unfavorably towards the starting materials.

  • Hydride Reduction: A hydride reagent reduces the iminium ion to the final amine product. A crucial requirement for a successful one-pot reaction is that the reducing agent must reduce the iminium ion significantly faster than it reduces the starting aldehyde.[7][13]

G cluster_1 Step 2: Reduction carbonyl Hindered THP Aldehyde + Amine (R₂NH) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Condensation hemiaminal->carbonyl Reversible iminium Iminium Ion hemiaminal->iminium -H₂O (Often Slow) iminium->hemiaminal +H₂O product Target Amine iminium->product Irreversible Hydride Attack reductant Hydride Reagent (e.g., NaBH(OAc)₃) reductant->product

Caption: General mechanism of reductive amination for hindered substrates.

Core Protocols & Strategic Reagent Selection

The choice of reducing agent is the most critical parameter for achieving high yields with hindered substrates.

Protocol 1: The Selective Workhorse - Sodium Triacetoxyborohydride (STAB-H)

Sodium triacetoxyborohydride, NaBH(OAc)₃, is the premier reagent for direct reductive amination due to its exceptional selectivity.[10][13][14] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it slow to reduce aldehydes and ketones but highly reactive towards protonated imines (iminium ions).[8][15] This differential reactivity is the key to minimizing the common side-reaction of aldehyde reduction to the corresponding alcohol.

Why it Works for Hindered Systems:

  • Mildness: It does not require strongly acidic conditions, preserving sensitive functional groups elsewhere in the molecule.[16]

  • Selectivity: By selectively reducing the small amount of iminium ion present at equilibrium, it drives the reaction forward according to Le Châtelier's principle.

  • Compatibility: It is effective in common aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which are excellent for dissolving complex organic molecules.[14][17]

Table 1: Recommended Conditions for STAB-H Mediated Reductive Amination

ParameterRecommended ValueRationale & Expert Insights
Solvent 1,2-Dichloroethane (DCE)Generally provides faster reaction rates than THF.[10] Ensure use of anhydrous solvent.
Equivalents of Amine 1.1 - 1.5 eq.A slight excess of the amine helps push the iminium formation equilibrium forward.
Equivalents of STAB-H 1.5 - 2.0 eq.An excess is required to ensure complete reduction and to account for any minor decomposition.
Additive Acetic Acid (0-1 eq.)For particularly sluggish reactions (e.g., with weakly basic amines), catalytic acetic acid can accelerate iminium ion formation.[10] Omit for acid-sensitive substrates.
Temperature Room Temperature (RT)Most reactions proceed well at RT. Gentle heating (40-50 °C) can be applied if the reaction is slow, but monitor for side product formation.
Reaction Time 4 - 24 hoursHindered systems require longer reaction times. Monitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol 1: General Procedure using STAB-H

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the hindered tetrahydropyran aldehyde (1.0 eq.).

  • Solvent & Amine Addition: Dissolve the aldehyde in anhydrous DCE (approx. 0.1 M concentration). Add the amine (1.2 eq.).

  • Equilibration (Optional but Recommended): Stir the mixture at room temperature for 30-60 minutes. This allows for the initial iminium formation equilibrium to be established. If using acetic acid, it can be added at this stage.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes. Note: The addition can be slightly exothermic.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the aldehyde by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Enhancing Reactivity with Lewis Acids for Severely Hindered Systems

When both the aldehyde and the amine are exceptionally bulky, even STAB-H may fail to provide satisfactory yields. The primary bottleneck is the formation of the iminium ion. In these cases, a Lewis acid can be employed to activate the aldehyde carbonyl, rendering it more electrophilic and promoting condensation with the amine.[17]

Why it Works:

  • Carbonyl Activation: Lewis acids like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[7][17]

  • Dehydration: Ti(OiPr)₄ also acts as an effective water scavenger, further driving the equilibrium towards the imine/iminium ion.

Table 2: Comparison of Reductive Amination Strategies

ProtocolKey ReagentsProsConsBest Suited For
1. Standard STAB-H NaBH(OAc)₃ in DCE/THFHigh selectivity, mild conditions, broad functional group tolerance.[10][14]Can be slow for very hindered substrates.Most α- and β-substituted THP aldehydes with primary or secondary amines.
2. Lewis Acid-Assisted NaBH(OAc)₃ or NaBH₃CN + Ti(OiPr)₄Significantly accelerates iminium formation for sluggish substrates.[17]Requires strictly anhydrous conditions; workup can be more complex.α,α-disubstituted THP aldehydes or reactions with poorly nucleophilic amines.
3. Catalytic Hydrogenation H₂, Pd/C or PtO₂High atom economy, "green" approach, no hydride byproducts.[8]Requires specialized equipment (hydrogenator); may reduce other functional groups (alkenes, alkynes, nitro groups).[10]Substrates lacking other reducible functional groups.

Detailed Experimental Protocol 2: Lewis Acid-Assisted Reductive Amination

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the hindered tetrahydropyran aldehyde (1.0 eq.) and the amine (1.2 eq.).

  • Solvent & Lewis Acid: Dissolve the mixture in anhydrous THF or DCM (0.1 M). Add Ti(OiPr)₄ (1.5 eq.) dropwise via syringe.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to ensure complete imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Note: NaBH₄ is used here as the titanium complex protects the aldehyde from reduction. NaBH₃CN can also be used.

  • Reaction: Allow the reaction to warm to room temperature and stir until complete (4-12 hours, monitor by LC-MS).

  • Workup: Quench the reaction by the slow addition of water or 1M NaOH. A thick precipitate (titanium oxides) will form. Filter the slurry through a pad of Celite®, washing thoroughly with DCM or ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Decision-Making Workflow & Troubleshooting

Choosing the right protocol is essential for success. The following workflow provides a logical path for substrate evaluation and protocol selection.

G start Start: Hindered THP Aldehyde assess_hindrance Assess Steric Hindrance (Aldehyde & Amine) start->assess_hindrance proto1 Run Protocol 1: Standard STAB-H assess_hindrance->proto1 Moderate Hindrance (e.g., α-substituted aldehyde) proto2 Run Protocol 2: Lewis Acid-Assisted assess_hindrance->proto2 Severe Hindrance (e.g., neopentyl-like aldehyde + hindered amine) check1 Reaction Complete in < 24h? proto1->check1 check1->proto2 No / Sluggish success Success: Purify Product check1->success Yes check2 Reaction Progress? proto2->check2 check2->success Yes troubleshoot Troubleshoot: Consider alternative catalyst or stronger reductant check2->troubleshoot No

Caption: Decision workflow for selecting a reductive amination protocol.

Troubleshooting Common Issues:

ObservationProbable Cause(s)Suggested Solution(s)
Low Conversion / Starting Material Recovered 1. Insufficiently reactive system (severe steric hindrance). 2. Deactivated reagents (old STAB-H, wet solvent).1. Switch to Protocol 2 (Lewis Acid). 2. Increase temperature to 40-50 °C. 3. Use freshly opened reagents and rigorously dried solvent.
Aldehyde Reduced to Alcohol 1. Reductant is too strong or non-selective. 2. Reaction conditions are too acidic, favoring aldehyde protonation and reduction.1. Ensure STAB-H is used (not NaBH₄) in Protocol 1. 2. Avoid excess acid catalyst. If using Protocol 2, ensure imine is fully formed before adding NaBH₄.
No Reaction at All 1. Amine is a very poor nucleophile (e.g., 2,6-disubstituted aniline). 2. Extreme steric hindrance.1. Use Protocol 2 with extended imine formation time (up to 12h). 2. Consider alternative synthetic routes if reductive amination proves intractable.

Conclusion

The reductive amination of sterically hindered tetrahydropyran aldehydes is a challenging yet achievable transformation critical to modern drug discovery. Success relies on a rational selection of reagents designed to overcome the dual hurdles of slow iminium ion formation and reduction. For most systems, the exceptional selectivity of sodium triacetoxyborohydride (STAB-H) makes it the reagent of choice. For more demanding substrates, the use of a Lewis acid activator like Ti(OiPr)₄ provides a robust method to facilitate the reaction. By understanding the mechanistic principles and applying the detailed protocols within this guide, researchers can confidently synthesize complex amine-containing molecules, accelerating the development of next-generation therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link][10][14]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link][6]

  • Alinezhad, H., Yavari, H., & Salehian, F. (2015). Recent Advances in Reductive Amination Catalysis and Its Applications. Current Organic Chemistry, 19(11), 1021-1049. [Link][18][19]

  • Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. [Link][20]

  • Floreancig, P. E. (2010). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Accounts of Chemical Research, 43(8), 1152-1163. [Link][21]

  • Amine Supplier. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? Amine Supplier. [Link][1]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. organic-chemistry.org. [Link][17]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][7]

  • Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706. [Link][22]

  • Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent development on catalytic reductive amination and applications. Current Organic Chemistry, 12(13), 1093-1115. [Link][23][24]

  • Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 25(21), 5186. [Link][9]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. drughunter.com. [Link][3]

  • Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. News & Media Relations. [Link][25]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. organic-chemistry.org. [Link][16]

  • Chem LibreTexts. (n.d.). CHAPTER 7 AMINES. chem.libretexts.org. [Link][4]

  • Richardson, P. (2025). Diastereoselective Synthesis of Tetrahydrofuran/ Tetrahydropyran Derivatives. Synfacts, 21(09), 880. [Link][26]

  • Chusov, D., & Afanasyev, O. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Organic & Biomolecular Chemistry, 13(48), 11602-11605. [Link][11]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. organic-chemistry.org. [Link][27]

  • Lee, H., & Scheidt, K. A. (2014). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 12(1), 343-371. [Link][2]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link][15]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. en.wikipedia.org. [Link][13]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Course Notes. [Link][28]

  • Wang, Z., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 15006-15015. [Link][29]

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002). The reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link][12][30]

  • Kim, D., & Carroll, P. J. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 31(16), 2505-2510. [Link][31]

  • Wikipedia. (n.d.). Reductive amination. en.wikipedia.org. [Link][8]

Sources

Strategic Protection of Primary Amines in THP-Ethylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Strategic Landscape & Core Challenges

The Structural Motif

This guide focuses on 4-(2-aminoethyl)tetrahydropyran and its derivatives.[1][2] This scaffold is a "privileged structure" in modern medicinal chemistry, serving as a polarity-modulating spacer that reduces lipophilicity (LogP) compared to cyclohexyl analogs while maintaining metabolic stability.

Crucial Distinction:

  • Scenario A (The Scaffold): The THP ring is the core structure (an ether).[3] It is chemically stable to most standard deprotection conditions (acid/base).

  • Scenario B (The Protecting Group): The THP group is an acetal protecting an alcohol (e.g.,

    
    ). This is highly acid-sensitive .
    
  • This guide primarily addresses Scenario A, with specific warnings for Scenario B.

The "Invisible" Problem: Volatility & Solubility

The primary amine 4-(2-aminoethyl)tetrahydropyran (MW ~129 g/mol ) is a volatile liquid (bp 88-89°C @ 13 mmHg) with high water solubility due to the ether oxygen and primary amine.

  • The Trap: Standard deprotection protocols often end with a basic workup and rotary evaporation. This results in massive yield loss as the free base co-evaporates with the solvent or remains in the aqueous phase.

  • The Solution: Protecting group strategies must be designed to isolate the product as a non-volatile salt or proceed directly to the next step (telescoping).

Part 2: Decision Matrix & Chemo-stability

Orthogonality Map

Select your protecting group (PG) based on the stability of the rest of your molecule and the required isolation form.

StrategyReagentCleavage ConditionTHP Scaffold StabilityVolatility RiskBest For...
Boc

Acid (TFA or HCl)Stable Low (Isolate as Salt)General synthesis; isolating stable intermediates.
Fmoc Fmoc-ClBase (Piperidine)Stable High (Free base formed)Solid-phase synthesis (SPPS); acid-sensitive substrates.
Cbz Cbz-Cl

Stable High (Free base formed)Late-stage deprotection where salts are unwanted.
Phth Phthalic Anh.[4]HydrazineStable High Protecting against alkylation; harsh conditions.
Strategic Decision Flowchart

PG_Strategy Figure 1: Strategic Decision Tree for Protecting Group Selection on THP-Ethylamine Scaffolds. Start Start: Select PG for THP-Ethylamine Is_SolidPhase Is this Solid Phase Synthesis? Start->Is_SolidPhase Acid_Sensitive Is the molecule Acid Sensitive? (e.g., Acetal, THP-ether PG) Is_SolidPhase->Acid_Sensitive No (Solution Phase) Use_Fmoc STRATEGY A: Fmoc Protection (Avoids Acid, Volatility Risk High) Is_SolidPhase->Use_Fmoc Yes Hydrogenation_OK Is Hydrogenation tolerated? (No S, I, Br, Alkenes) Acid_Sensitive->Hydrogenation_OK Yes Use_Boc STRATEGY B: Boc Protection (Best for Isolation as Salt) Acid_Sensitive->Use_Boc No (Scaffold is stable) Hydrogenation_OK->Use_Fmoc No Use_Cbz STRATEGY C: Cbz Protection (Cleanest, but Free Base Risk) Hydrogenation_OK->Use_Cbz Yes

Part 3: Detailed Protocols

Protocol A: The Boc Strategy (Recommended for Scale-Up)

Rationale: The THP ether ring is stable to TFA and HCl. By cleaving with acid and precipitating the salt, you avoid the volatility/solubility issues of the free base.

Reagents:

  • Substrate:

    
    -Boc-2-(tetrahydro-2H-pyran-4-yl)ethanamine
    
  • Cleavage Cocktail: 4M HCl in Dioxane or TFA/DCM (1:1).[5]

  • Anti-solvent: Diethyl Ether (

    
    ) or MTBE.
    

Step-by-Step:

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in minimal dry DCM (approx. 2-3 mL per mmol).

  • Acid Addition:

    • Option 1 (HCl): Add 4M HCl in Dioxane (5-10 equiv).

    • Option 2 (TFA): Add TFA (10-20 equiv).

  • Reaction: Stir at room temperature. Monitor by TLC (stain with Ninhydrin) or LCMS. Reaction is typically complete in 30-60 minutes.

    • Note: The THP ring will not open under these conditions.

  • Workup (CRITICAL):

    • DO NOT quench with base (NaHCO3/NaOH).

    • DO NOT extract with water.

    • Concentration: Concentrate the reaction mixture in vacuo to ~20% volume.

    • Precipitation: Add cold Diethyl Ether or MTBE (10x volume) to the residue. The amine salt (HCl or TFA salt) should precipitate as a white solid.

  • Isolation: Filter the solid under inert atmosphere (nitrogen) if possible, as the salt can be hygroscopic. Wash with cold ether.

    • Yield Expectation: >90% as the salt.

Protocol B: The Fmoc Strategy (Solid Phase / Acid Sensitive)

Rationale: If your molecule contains an acid-labile group (like a separate THP-ether protecting group), you must use Fmoc.

Reagents:

  • Reagent: 20% Piperidine in DMF.

Step-by-Step:

  • Cleavage: Treat the resin-bound or solution-phase Fmoc-amine with 20% Piperidine in DMF for 20 minutes.

  • Scavenging (Solution Phase): If in solution, the dibenzofulvene byproduct is difficult to separate from the polar amine.

    • Solution: Use a polymer-supported scavenger (e.g., thiol resin) to trap the fulvene, or switch to DBU/Octanethiol for cleavage to facilitate byproduct removal.

  • Isolation:

    • WARNING: The free amine is generated. Do not rotovap to dryness at high vacuum/temp.

    • Telescoping: Ideally, react the crude amine solution directly in the next step (e.g., acylation) without isolation.

Part 4: Critical Troubleshooting & "Gotchas"

The "Greasy Amine" Phenomenon

THP-ethylamines occupy a difficult physicochemical space: they are lipophilic enough to dissolve in organics but polar enough to stay in water during extraction.

  • Problem: In a standard DCM/Water extraction, the amine partitions ~50:50.

  • Fix: Use Chloroform/Isopropanol (3:1) as the organic layer for extraction if you must perform an aqueous workup. Saturate the aqueous layer with NaCl (salting out).

Volatility Management Workflow

Volatility_Management Figure 2: Workflow for handling volatile THP-ethylamine derivatives. Deprotection Deprotection Complete Form Is Product a Salt? Deprotection->Form Salt_Yes Yes (HCl/TFA) Form->Salt_Yes Acid Cleavage Salt_No No (Free Base) Form->Salt_No Base/H2 Cleavage Action_Salt Safe to Rotovap Isolate Solid Salt_Yes->Action_Salt Action_FreeBase DANGER: Volatile! Salt_No->Action_FreeBase Mitigation 1. Do NOT evaporate to dryness 2. Add HCl in MeOH to form salt 3. Telescope to next step Action_FreeBase->Mitigation

Interpretation Check: Is your THP a Protecting Group?

If your molecule is


 (where THP is an acetal protecting group):
  • NEVER use Boc. The TFA required to remove Boc will instantly hydrolyze the THP acetal (cleavage half-life < 5 min in 50% TFA).

  • Use Fmoc or Cbz. These are orthogonal to the acid-labile THP ether.

Part 5: References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for orthogonality).

  • Wuts, P. G. M. "Tetrahydropyranyl (THP) Protecting Group." in Greene's Protective Groups in Organic Synthesis.

  • Sigma-Aldrich. "4-(2-Aminoethyl)tetrahydropyran Product Specification & Safety Data Sheet." Link (Confirming volatility and physical properties).

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Detailed mechanisms of acetal vs. ether stability).

  • ChemicalBook. "Synthesis of 4-(2-aminoethyl)tetrahydropyran from 4-cyanotetrahydropyran." Link (Synthesis context).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar amine building blocks. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these critical chemical entities. Polar amines are notorious for their difficult handling, often leading to frustrating results in chromatography and other purification methods. This resource provides in-depth, experience-based answers to common problems, troubleshooting guides for specific techniques, and validated protocols to streamline your workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges faced during the purification of polar amines.

Q1: Why is my polar amine streaking or smearing on a silica gel TLC plate and column?

A: This is the most frequent issue and stems from the fundamental chemical properties of the materials involved. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites via acid-base interactions.[1] This strong, sometimes irreversible, binding prevents the amine from moving smoothly with the mobile phase, resulting in significant tailing or streaking.[2] In severe cases, the compound may not elute from the column at all.[3]

Causality Explained: The lone pair of electrons on the amine's nitrogen atom acts as a Lewis base, while the proton of the silanol group acts as a Brønsted acid. This leads to a strong adsorption that typical organic solvents cannot easily disrupt.

Solution: To mitigate this, you must either neutralize the acidic silica or use a mobile phase that can compete with your amine for the binding sites.

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Common choices include triethylamine (0.1-2%), ammonia (often as a 7N solution in methanol, used as a stock to add to the main eluent), or pyridine.[2] These "competing bases" will occupy the acidic sites on the silica, allowing your polar amine to elute more symmetrically.

  • Stationary Phase Modification: Use an alternative to standard silica gel. Amine-functionalized silica or basic alumina are excellent choices as they lack the acidic sites that cause streaking.[1][4]

Q2: My highly polar amine is soluble in water. How can I possibly extract it from an aqueous reaction mixture?

A: Extracting water-soluble amines is a significant challenge. Standard liquid-liquid extraction with immiscible organic solvents often fails because the amine prefers the aqueous phase.

Solution: The strategy is to change the chemical nature of the amine temporarily to make it more lipophilic (less water-soluble).

  • Acid-Base Extraction: This is the cornerstone technique. By adding a base (like NaOH or Na2CO3) to the aqueous solution to raise the pH well above the pKa of your amine's conjugate acid, you deprotonate it, converting the ammonium salt form into the neutral "free base".[5][6][7] The neutral amine is significantly less polar and more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or butanol. Multiple extractions (3-5 times) are recommended to ensure complete recovery.

  • Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This increases the polarity of the aqueous phase, effectively "pushing" the less polar, free-based amine into the organic layer, thereby increasing the efficiency of the extraction.

  • Ion-Pair Extraction: For very stubborn cases, you can form a lipophilic salt. By adding a long-chain aliphatic acid or a perfluoroalkoxycarboxylic acid to the mixture, you can form an ion pair with the amine that is extractable into organic solvents like chloroform.[8] The free amine can then be recovered by a subsequent acid-base manipulation.[8]

Q3: I've performed a cross-coupling reaction and now I can't get rid of the residual palladium catalyst. What should I do?

A: Residual metal catalysts, particularly palladium, are a common and critical impurity to remove, especially in drug development. Amines can act as ligands, chelating to the metal and making it difficult to separate from the desired product.[9]

Solution: A multi-pronged approach is often necessary.

  • Filtration: First, attempt to remove heterogeneous catalysts by filtering the reaction mixture through a pad of Celite or silica. This can remove a significant portion of the metal.[10]

  • Activated Carbon: Treatment with activated carbon is a common and effective method for scavenging palladium.[10] The crude product is dissolved in a suitable solvent, stirred with activated carbon, and then filtered. Be aware that your product might also adsorb to the carbon, so use the minimum amount necessary.

  • Metal Scavengers: For more complete removal, use functionalized silica gels known as metal scavengers. These have ligands covalently bound to the silica that selectively chelate specific metals. Thiol-functionalized silica is excellent for palladium. Amine-functionalized scavengers are also effective.[10]

  • Acidic Washes: Sometimes, washing the organic solution with a dilute acid (like 1M HCl) or an aqueous solution of a chelating agent like EDTA can help extract the metal into the aqueous phase. This should only be done if your product is stable to acid.

Q4: My polar amine won't crystallize; it just oils out. What are my options?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, often because it is impure or the solvent system is not ideal.[11] For polar amines, their strong hydrogen bonding capabilities can complicate crystallization.

Solution:

  • Salt Formation: This is the most powerful technique for crystallizing amines. Convert the basic amine into a salt by treating it with an acid. Common choices include hydrochloric acid (HCl), sulfuric acid (H2SO4), or organic acids like tartaric acid or trichloroacetic acid (TCA).[12][13] The resulting salt has very different physical properties (e.g., higher melting point, different solubility profile) and is often highly crystalline. The salt can be precipitated and then recrystallized. The pure free amine can be regenerated by subsequent treatment with a base.

  • Solvent System Screening: Systematically screen a wide range of solvents and solvent pairs. A good crystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[11] For polar amines, consider polar solvents like isopropanol, ethanol, methanol, or mixtures like acetonitrile/water.

  • Induce Crystallization: If the solution is supersaturated but no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[11]

Section 2: Troubleshooting Guide for Purification Techniques

This section provides detailed troubleshooting for specific experimental methods.

Chromatography-Based Methods
ProblemProbable Cause(s)Recommended Solution(s)
Severe streaking on silica gel column Strong acid-base interaction between basic amine and acidic silanol groups.[1]1. Add a basic modifier: Incorporate 0.5-2% triethylamine or 0.1-1% ammonium hydroxide into the mobile phase.[2] 2. Switch stationary phase: Use basic alumina or an amine-functionalized silica column.[4]
No retention on Reverse-Phase (C18) HPLC (Compound elutes in the void volume)The amine is too polar and has little to no interaction with the non-polar C18 stationary phase.1. Use a highly aqueous mobile phase: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol in water). 2. Try HILIC: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for polar compounds.[14][15] 3. Use an ion-pairing agent: Add an agent like trifluoroacetic acid (TFA) to the mobile phase to form an ion pair with the amine, increasing its retention.
Poor peak shape (fronting or tailing) in HPLC Secondary interactions with the stationary phase; mismatched pH between sample solvent and mobile phase.1. Adjust mobile phase pH: For basic amines on a reverse-phase column, using a mobile phase with a low pH (e.g., 2.5-3.5 with formic acid or TFA) will protonate the amine, often leading to better peak shape. 2. Use a modern, end-capped column: These columns have fewer residual silanol groups, reducing unwanted secondary interactions.
Separation is still poor, even with modifiers The polarity of the impurities is too close to the polarity of the target amine.1. Consider an alternative chromatography mode: If normal-phase and reverse-phase fail, explore more advanced techniques.    • HILIC: Uses a polar stationary phase with a reverse-phase type eluent (high organic). It's excellent for retaining and separating very polar molecules.[16][17]    • Mixed-Mode Chromatography: These columns have both reverse-phase and ion-exchange characteristics, offering unique selectivity for charged and polar compounds.[18][19]    • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase. It is a form of normal-phase chromatography that provides fast and efficient separations, especially for polar and chiral amines.[20][21][22]
Non-Chromatographic Methods
ProblemProbable Cause(s)Recommended Solution(s)
Emulsion formation during acid-base extraction The two liquid phases are not separating cleanly, often due to surfactants or fine particulates.1. Add brine: Add a saturated NaCl solution to increase the ionic strength of the aqueous layer, which helps to break the emulsion. 2. Centrifugation: If the emulsion is persistent, centrifuging the mixture will force the layers to separate. 3. Filter through Celite: Passing the entire mixture through a pad of Celite can sometimes break the emulsion.
Low recovery after converting amine salt back to free base The pH was not raised sufficiently, leaving some of the amine in its protonated, water-soluble form.1. Check the pH: Use pH paper or a pH meter to ensure the aqueous layer is strongly basic (pH > 10) before extracting the free amine.[5] 2. Increase the number of extractions: Perform at least 3-5 extractions with a fresh portion of organic solvent each time.
Compound decomposes during distillation The amine is thermally labile and degrades at its boiling point.1. Use vacuum distillation: Reducing the pressure will lower the boiling point of the compound, allowing it to distill at a temperature below its decomposition point. 2. Consider Kugelrohr distillation: This short-path distillation apparatus is ideal for small quantities and thermally sensitive compounds.

Section 3: Key Protocols and Workflows

Workflow: Choosing a Purification Strategy for a Polar Amine

This workflow provides a decision-making framework for selecting the appropriate purification method.

Purification_Workflow start Crude Polar Amine Mixture is_water_sol Is the amine water-soluble? start->is_water_sol is_solid Is the amine a solid? try_cryst Attempt Recrystallization / Salt Formation is_solid->try_cryst Yes chromatography Proceed to Chromatography is_solid->chromatography No try_cryst->chromatography Failure pure_product Pure Product try_cryst->pure_product Success is_water_sol->is_solid No acid_base_ext Perform Acid-Base Extraction is_water_sol->acid_base_ext Yes acid_base_ext->is_solid np_chrom Normal-Phase Chromatography (Silica with base modifier or Amine-Column) chromatography->np_chrom Moderate Polarity rp_chrom Reverse-Phase Chromatography (C18 with pH modifier) chromatography->rp_chrom Ionizable advanced_chrom Advanced Chromatography (HILIC, Mixed-Mode, SFC) chromatography->advanced_chrom High Polarity np_chrom->pure_product rp_chrom->pure_product advanced_chrom->pure_product

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Basic Silica Gel Chromatography with Amine Modifier

This protocol is a first-line approach for moderately polar amines that show streaking on unmodified silica.

  • Prepare the Mobile Phase: Choose a base solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) based on TLC analysis. To this mixture, add 1% triethylamine (v/v). For example, to 990 mL of your chosen solvent, add 10 mL of triethylamine.

  • Prepare the Column: Dry pack the silica gel into the column.

  • Equilibrate the Column: Flush the column with at least 5 column volumes of the amine-modified mobile phase. This step is critical to neutralize the silica before loading your sample.[23]

  • Load the Sample: Dissolve your crude amine in a minimal amount of the mobile phase or DCM. Adsorb it onto a small amount of silica gel ("dry loading") for best results.

  • Elute and Collect: Run the column as usual, collecting fractions and monitoring by TLC.

Protocol 2: Purification via Amine Salt Crystallization

This protocol is highly effective for obtaining very pure material from a crude mixture containing a basic amine.

  • Dissolve the Crude Amine: Dissolve the crude product in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol.

  • Form the Salt: While stirring, slowly add a solution of acid. A common choice is 2M HCl in diethyl ether, which can be added dropwise until no more precipitate is formed.

  • Isolate the Salt: Collect the precipitated amine salt by vacuum filtration. Wash the solid with cold diethyl ether to remove non-basic impurities.

  • Recrystallize the Salt (Optional but Recommended): Recrystallize the collected salt from a suitable solvent system (e.g., methanol/ether) to achieve higher purity.

  • Regenerate the Free Base: Dissolve the purified salt in water. Add a base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10).

  • Extract the Pure Amine: Extract the aqueous solution 3-5 times with an organic solvent (e.g., DCM or ethyl acetate).

  • Isolate the Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the pure amine.

Section 4: Advanced Chromatographic Techniques Explained

When standard methods fail, these advanced techniques provide powerful alternatives.

Chromatography_Modes cluster_NP Normal Phase (NP) cluster_RP Reverse Phase (RP) cluster_HILIC HILIC np_stat Polar Stationary Phase (e.g., Silica) np_mob Non-Polar Mobile Phase (e.g., Hexane/EtOAc) np_elution Polar compounds elute LAST rp_stat Non-Polar Stationary Phase (e.g., C18) rp_mob Polar Mobile Phase (e.g., Water/ACN) rp_elution Polar compounds elute FIRST hilic_stat Polar Stationary Phase (e.g., Silica, Amide) hilic_mob Polar Mobile Phase (High % Organic, e.g., ACN/Water) hilic_elution Polar compounds elute LAST Amine Polar Amine Analyte Amine->np_stat Strong Interaction (Causes Streaking) Amine->rp_stat Weak Interaction (Poor Retention) Amine->hilic_stat Partitioning Interaction (Good Retention)

Caption: Interaction of polar amines with different chromatography modes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal solution for compounds that are too polar for reverse-phase chromatography.[14] It uses a polar stationary phase (like silica or an amide-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water.[15] The water forms a layer on the surface of the stationary phase, and polar analytes partition between this layer and the mobile phase, allowing for excellent retention and separation of very polar compounds like small amines and amino acids.[16][17]

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that have multiple functionalities, such as C18 chains (for hydrophobic interactions) and ion-exchange groups (for ionic interactions).[18][19] This dual-mode retention mechanism provides unique selectivity that is often orthogonal to both pure reverse-phase and ion-exchange methods.[24] By adjusting the mobile phase pH and ionic strength, the operator can fine-tune the retention of charged analytes like polar amines, making MMC a powerful tool for difficult separations.[25]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[26] For polar amines, which are typically basic, a cation-exchange column is used.[27] At a pH where the amine is protonated (positively charged), it will bind to the negatively charged stationary phase.[28] Compounds are then eluted by increasing the salt concentration or changing the pH of the mobile phase. This technique is highly effective for purifying amines from neutral or acidic impurities.[29]

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical carbon dioxide (CO2) as the primary mobile phase, often with a polar co-solvent like methanol.[21][30] The low viscosity of the mobile phase allows for very fast and efficient separations.[22] SFC is particularly well-suited for the purification of polar compounds, including thermally labile and chiral amines, and is considered a greener alternative to traditional normal-phase chromatography.[20]

References

  • Caussette, M., et al. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available at: [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. Available at: [Link]

  • JoVE. (2024). Supercritical Fluid Chromatography. Available at: [Link]

  • Ishii, D. (n.d.). Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. Available at: [Link]

  • Van Zelst, D., et al. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, RSC Publishing. Available at: [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Engineering Ideas Clinic, University of Toronto. (n.d.). Acid and Base Extraction. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available at: [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Available at: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Nguyen, N. V. T. (2021). Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. Available at: [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Available at: [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Available at: [Link]

  • Horai, H., et al. (2022). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Available at: [Link]

  • Bio-Rad. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography. Available at: [Link]

  • Ryan, A. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. Available at: [Link]

  • Guillarme, D., & D'Attoma, A. (2019). Mixed-Mode Chromatography—A Review. LCGC International. Available at: [Link]

  • Li, Y., et al. (2013). Evaluation of mixed-mode chromatographic resins for separating IgG from serum albumin containing feedstock. PubMed. Available at: [Link]

  • Science Forums. (2011). Amine purification. Available at: [Link]

  • Plancq, B., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, PMC. Available at: [Link]

  • Reddit. (2024). Amine workup. r/Chempros. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Lorenzo, P. (2007). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available at: [Link]

  • Carnegie Mellon University, Matyjaszewski Polymer Group. (n.d.). Catalyst Removal. Available at: [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Available at: [Link]

  • Google Patents. (1965). US3217026A - Removal of metals and color from polymeric secondary amines.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). 4. Crystallization. Available at: [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds? Available at: [Link]

  • Royal Society of Chemistry. (2021). A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Tetrahydropyran (THP) Amine Salt Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Trap

Tetrahydropyran (THP) amines are privileged pharmacophores in modern drug discovery due to their ability to lower logP while maintaining metabolic stability compared to their cyclohexane analogs. However, they present a unique "Amphiphilic Trap" :

  • High Water Solubility: The ether oxygen (H-bond acceptor) combined with a primary/secondary amine makes the free base surprisingly water-soluble (LogP ~ -0.3 to 0.5), complicating extraction.[1]

  • Lipophilic Salt Behavior: Conversely, when protonated, the THP ring disrupts the crystal lattice energy of standard salts (like HCl), often leading to "oiling out" rather than crystallization in non-polar solvents.

This guide provides self-validating protocols to overcome these specific thermodynamic bottlenecks.

Module 1: Troubleshooting Synthesis & Workup

Q1: I cannot extract the free base from the aqueous layer after deprotection. It stays in the water. How do I recover it?

The Mechanism: THP amines are highly polar. Standard extraction solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) often fail to pull the free base out of water because the partition coefficient (


) favors the aqueous phase, especially if the pH isn't high enough.

The Protocol: The "Salting-Out" Isopropanol Extraction Do not rely on standard DCM extractions. Use this validated workflow to force the amine into the organic phase.

  • pH Adjustment: Adjust the aqueous layer pH to >12 using 50% NaOH. (Note: The pKa of 4-aminotetrahydropyran is ~9.6; you must be at least 2 units above this to ensure >99% free base).

  • Saturation: Saturate the aqueous phase with NaCl until solid salt persists. This disrupts the hydration shell of the amine (Salting Out effect).

  • The Solvent Switch: Extract with DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .

    • Why? Isopropanol coordinates with the amine and pulls it into the organic layer, while the salt saturation prevents the water from following.

  • Validation: Check the aqueous layer by TLC (stain with Ninhydrin). If amine remains, repeat with n-Butanol (though this requires high-vac removal).[1]

Q2: My THP-amine HCl salt forms a "gum" or oil instead of a solid during recrystallization. How do I fix this?

The Mechanism: This is the "Oiling Out" phenomenon. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (crystallization) is reached. The THP ring is too lipophilic for water/methanol but the salt is too polar for ether/hexane.

The Protocol: Cloud Point Titration Stop adding anti-solvent blindly. Use this thermodynamic approach to find the metastable zone.

  • Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (Methanol or Ethanol) at 40°C.

  • Titration: Dropwise add the "Anti-Solvent" (MTBE or Isopropyl Acetate) until a faint turbidity persists (The Cloud Point).

  • Back-Step: Add just enough Good Solvent (drops) to make it clear again.[1]

  • Nucleation: Seed the solution with a crystal if available, or scratch the glass.

  • Cooling: Cool slowly to room temperature, then to 0°C.

    • Critical: If it oils out again, reheat to redissolve and add 5% more Good Solvent before cooling.

Visual Workflow: Rescuing an Oiled-Out Salt

OilingOutRescue start Start: Amine Salt Oils Out solvent Redissolve in min. MeOH/EtOH (40°C) start->solvent titrate Add MTBE dropwise to Cloud Point solvent->titrate clear Add drops of MeOH to clear titrate->clear cool Slow Cool to RT clear->cool check Result? cool->check oil Oils Out Again check->oil Phase Sep crystal Crystals Form check->crystal Nucleation oil->solvent Increase MeOH ratio (+5%)

Figure 1: Iterative "Cloud Point" strategy to bypass the liquid-liquid phase separation boundary.

Module 2: Salt Selection & Hygroscopicity

Q3: The HCl salt is extremely hygroscopic and turns into a deliquescent goo on the bench. What are the alternatives?

The Mechanism: The ether oxygen in the THP ring acts as an additional hydrogen bond acceptor. When paired with a small, high-charge density counter-ion like Chloride (


), the lattice energy is often insufficient to prevent water absorption from the air.

Data: Counter-Ion Performance for THP Amines

Salt FormHygroscopicityCrystallinityNotes
Hydrochloride (HCl) High (Deliquescent)ModerateOften oils out; traps water in lattice.[1]
Hydrobromide (HBr) ModerateGoodLess hygroscopic than HCl; good for X-ray.
Tosylate (pTSA) LowExcellent Bulky anion packs well with THP ring.
Fumarate (1:1) LowHighGood for biological testing; often non-hygroscopic.
Oxalate LowHighGood for purification, but toxic (remove before bio-assay).

The Protocol: Salt Metathesis (Switching from HCl to Tosylate) If your HCl salt is unusable, switch to Tosylate (p-Toluenesulfonic acid).

  • Free Basing: Dissolve the HCl salt in water (

    
    ) and extract with DCM:IPA (as per Q1). Dry organic layer (
    
    
    
    ) and evaporate.
  • Formation: Dissolve the free base oil in Isopropyl Acetate (IPAc) .

  • Addition: Add 1.0 equivalent of p-Toluenesulfonic acid monohydrate dissolved in minimum IPAc/MeOH.

  • Precipitation: The Tosylate salt usually crystallizes immediately and is non-hygroscopic.

Module 3: Purification & Chromatography

Q4: The amine streaks badly on silica gel columns, even with Methanol. How do I purify it?

The Mechanism: Silica is acidic (


). Basic THP amines (

) protonate on the column, sticking irreversibly to silanol groups.

The Protocol: The "Ammonia-Shift" Mobile Phase You must suppress the ionization of the amine on the column.

  • The Modifier: Use 7N Ammonia in Methanol (commercially available) instead of pure Methanol.

  • The Gradient: Run a gradient of DCM to [DCM : 7N NH3/MeOH] (90:10).

  • The Pre-Treatment (Optional): If streaking persists, flush the silica column with 1% Triethylamine (TEA) in Hexane before loading your sample. This "caps" the active silanol sites.

Visual Workflow: Purification Logic

PurificationLogic sample Crude THP Amine purity Purity Check (TLC) sample->purity flash Flash Chromatography purity->flash Lipophilic Impurities reverse Reverse Phase (C18) purity->reverse Polar Impurities condition1 DCM / MeOH / NH4OH flash->condition1 Standard condition2 Water / ACN + 0.1% TFA reverse->condition2 Prep-HPLC scavenge Free Base Recovery (SCX Cartridge) condition2->scavenge Remove TFA salt

Figure 2: Decision tree for selecting the correct chromatographic stationary phase and modifiers.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link[1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Biotage Application Note. (2023). Strategies for Flash Purification of Polar Amines. Link

  • PubChem. (2023). Compound Summary: 4-Aminotetrahydropyran.[1][7][8][9] National Library of Medicine. Link

Sources

Technical Support Center: Stability of 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine presents a unique chemical duality: it contains a basic primary amine and a sterically hindered cyclic ether (tetrahydropyran) core.

In acidic media, this molecule exhibits two distinct behaviors depending on the acid strength and temperature:

  • Thermodynamic Stability (Mild Acid): The amine protonates to form a stable, water-soluble ammonium salt. The ether ring remains intact.

  • Kinetic Instability (Harsh Acid/Heat): The gem-dimethyl substitution at the C6 position creates a vulnerability to acid-catalyzed ring opening, leading to hydrolysis products (amino-diols).

This guide addresses the two most common user reports: "Loss of Product" (due to solubility misconceptions) and "Degradation" (due to ether cleavage).

Module 1: The Chemistry of Instability (The "Why")

To troubleshoot effectively, one must understand the molecular vulnerabilities.

The Solubility Trap (Amine Protonation)

Upon contact with any acid (HCl, TFA, H₂SO₄), the primary amine (


) is immediately protonated to form an ammonium cation (

).
  • Result: The molecule transitions from lipophilic (soluble in DCM/Ethyl Acetate) to highly hydrophilic (soluble in water).

  • Common Error: Researchers wash the organic layer with acid and discard the aqueous layer, inadvertently discarding the product.

The Ether Cleavage Risk (Ring Opening)

While unsubstituted tetrahydropyrans are robust, the 6,6-dimethyl substitution introduces a specific weakness.

  • Mechanism: Strong acids protonate the ether oxygen. Cleavage of the O-C6 bond is energetically accessible because it leads to a stable tertiary carbocation (unlike the unstable primary/secondary cations formed by unsubstituted rings).

  • Trigger: High temperatures (>40°C) combined with strong aqueous acids (pH < 1) facilitate water attack on this cation, opening the ring to form a diol.

Module 2: Troubleshooting Guides

Scenario A: "I extracted my reaction with acid, but the product is gone."

Diagnosis: The product is likely trapped in the aqueous waste stream as a salt.

Symptom Root Cause Immediate Action
Low yield after acid washProduct is in the aqueous layer (

form).
Do NOT discard aqueous layer. Neutralize and re-extract.
Product found in water wasteAmine salt formation.Adjust pH to >10 using cold NaOH/KOH.
Emulsion during extractionAmphiphilic nature of the salt.Add brine (NaCl) to the aqueous layer to break emulsion.

Visual Troubleshooting Flow:

ExtractionLogic Start User Issue: Low Recovery CheckPhase Did you check the Aqueous Layer? Start->CheckPhase IsAcidic Is the Aqueous Layer Acidic (pH < 7)? CheckPhase->IsAcidic Yes Conclusion1 Product is dissolved as Salt (R-NH3+) IsAcidic->Conclusion1 Yes CheckOrganic Check Organic Layer by LCMS IsAcidic->CheckOrganic No Action1 Action: Basify to pH > 10 Extract with DCM Conclusion1->Action1

Figure 1: Decision tree for locating the compound during workup.

Scenario B: "I see a mass shift of +18 Da in LCMS."

Diagnosis: Acid-catalyzed hydrolysis (Ring Opening).[1] The +18 Da corresponds to the addition of water (


).
Parameter Safe Limit Danger Zone
Acid Type Dilute HCl (1M), Acetic Acid, TFA (cold)Conc. H₂SO₄, HI, HBr, Hot HCl
Temperature < 25°C (Room Temp)> 40°C
Solvent Anhydrous organic solvents (Dioxane, MeOH)Aqueous Acid (facilitates hydrolysis)

Visual Degradation Mechanism:

Degradation Reactant Intact Ether (Protonated) TS Transition State (Tertiary Carbocation) Reactant->TS Bond Cleavage (Heat/Strong Acid) Product Hydrolyzed Product (Amino-Diol +18 Da) TS->Product +H2O Attack

Figure 2: The pathway of acid-catalyzed ring opening at the tertiary center.

Module 3: Validated Protocols

Protocol 1: Controlled Acidification (Salt Formation)

Use this when you need to isolate the amine as a stable hydrochloride salt without degrading the ring.

  • Dissolution: Dissolve 1.0 eq of the free amine in anhydrous Diethyl Ether or 1,4-Dioxane (Do not use water).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Dropwise add 1.05 eq of 4M HCl in Dioxane .

    • Critical: Avoid aqueous HCl to prevent hydrolysis risk.

  • Precipitation: The hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter under inert atmosphere (nitrogen) to avoid hygroscopic water absorption.

Protocol 2: Recovery from Aqueous Acid

Use this if you accidentally acidified the compound and need to recover the free base.

  • Cooling: Place the acidic aqueous solution on ice (Target < 10°C).

  • Basification: Slowly add 2M NaOH until pH reaches ~12.

    • Note: Monitor temperature.[2] Exotherms can trigger ring opening before the pH rises.

  • Extraction: Immediately extract 3x with Dichloromethane (DCM) .

    • Why DCM? It is non-nucleophilic and extracts amines well.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate) and concentrate in vacuo at < 30°C.
    

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroacetic Acid (TFA) to deprotect other groups on this molecule? A: Yes, but with caution. Use neat TFA or TFA/DCM at 0°C and limit exposure time to < 1 hour. Avoid "TFA/Water" cocktails if possible. The lack of water prevents the hydrolysis step even if the ring opens transiently.

Q2: Why is the 6,6-dimethyl group a problem? I thought methyl groups stabilized rings? A: Methyl groups stabilize the ring thermodynamically (Thorpe-Ingold effect), but they destabilize the ether bond toward acid. The gem-dimethyl group creates a site where a tertiary carbocation can form. Tertiary cations are stable enough to exist transiently, allowing the ring to snap open.

Q3: Is the salt hygroscopic? A: Yes. Amine salts of oxygenated heterocycles are often hygroscopic. Store the HCl salt in a desiccator. Moisture uptake can lead to slow hydrolysis over months if the salt is acidic.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group; discussion on ether cleavage mechanisms).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Section on Amine protection and stability of cyclic ethers).

  • Duggan, M. E., & Imagire, J. S. (1989). "Acid-catalyzed rearrangement of tetrahydro-2,2,6-trimethyl-2H-pyran." Journal of Organic Chemistry. (Mechanistic insight into gem-dimethyl substituted pyran stability).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 130585874: 2-(6,6-dimethyloxan-2-yl)ethanamine.

Sources

Validation & Comparative

Navigating the Nuances of Basicity: A Comparative Guide to pKa Determination of Ether-Substituted Alkyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the acid dissociation constant (pKa) stands as a critical physicochemical parameter governing the behavior of ionizable compounds. For ether-substituted alkyl amines—a motif prevalent in numerous pharmaceutical agents—an accurate determination of pKa is paramount for predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as target engagement. This guide provides an in-depth comparison of key experimental and computational methodologies for determining the pKa of this versatile chemical class, offering field-proven insights to navigate the inherent challenges and ensure data integrity.

The Ether Enigma: Understanding the Inductive Effect on Amine Basicity

The introduction of an ether linkage into an alkyl amine scaffold significantly influences its basicity. The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect, pulling electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair of electrons less available for protonation, thereby decreasing the amine's basicity and lowering its pKa value.

A classic illustration of this principle is the comparison between piperidine and morpholine. The pKa of piperidine's conjugate acid is approximately 11.2, whereas morpholine, which incorporates an ether linkage, has a pKa of 8.4. This marked difference underscores the profound impact of the ether group on the basicity of the cyclic amine.

This inductive effect is also distance-dependent. For acyclic amines, an ether or hydroxyl group in the beta (β) position to the nitrogen atom will have a more pronounced pKa-lowering effect than a substituent in the gamma (γ) position. For instance, a β-hydroxy or alkoxy group can reduce the pKa by approximately 1.2 units, while a γ-substituent leads to a reduction of about 0.8 units.[1]

Experimental Approaches: A Comparative Analysis

The choice of an appropriate experimental method for pKa determination is contingent on the compound's properties, such as solubility, purity, and the presence of a chromophore.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a robust and widely used method for pKa determination.[2] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a high-precision electrode. The pKa is then determined from the inflection point of the resulting titration curve.

Causality Behind Experimental Choices: This method directly measures the change in hydrogen ion concentration as the amine is protonated or deprotonated, providing a direct measure of its basicity. The use of co-solvents like methanol or acetonitrile can be employed for compounds with low aqueous solubility.[3]

Self-Validating System: The accuracy of the method is ensured by calibrating the pH meter with standard buffers before each experiment. The shape of the titration curve itself serves as a validation of the data quality. A well-defined sigmoidal curve with a clear inflection point indicates a reliable measurement.

Spectrophotometric Titration: Leveraging Chromophores

UV-Vis spectrophotometry can be a powerful tool for pKa determination, particularly for compounds that possess a chromophore close to the ionizable center.[2] The method relies on the principle that the protonated and deprotonated forms of a molecule have different absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived.

Causality Behind Experimental Choices: This technique is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.[2] However, its applicability to ether-substituted alkyl amines is often limited, as many of these compounds lack a suitable chromophore in proximity to the amine nitrogen.

Self-Validating System: The presence of an isosbestic point—a wavelength at which the molar absorptivity of the protonated and deprotonated species is the same—provides a strong indication that the observed spectral changes are due to a simple two-state equilibrium, thus validating the measurement.

NMR Spectroscopy: A Solution for the Chromophore-Challenged

For compounds lacking a suitable UV-Vis chromophore, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for pKa determination.[4] This technique monitors the chemical shifts of nuclei (typically ¹H or ¹³C) near the ionization center as a function of pH. The chemical shift of these nuclei is sensitive to the protonation state of the amine, and plotting the chemical shift against pH yields a sigmoidal curve from which the pKa can be determined.

Causality Behind Experimental Choices: NMR is a structure-specific technique, allowing for the determination of the pKa of individual ionizable groups in polyprotic molecules. It is also less susceptible to impurities compared to other methods.[2]

Self-Validating System: The sigmoidal nature of the chemical shift versus pH plot and the consistency of the pKa value determined from different nuclei within the same molecule serve as internal validation for the measurement.

Comparison of Experimental Methods

Method Principle Advantages Disadvantages Best Suited For
Potentiometric Titration Measures pH change upon addition of titrant.High precision, applicable to a wide range of compounds.[2]Requires larger sample amounts, sensitive to carbonate contamination.[2]General purpose pKa determination.
Spectrophotometric Titration Measures absorbance change with pH.High sensitivity, requires small sample amounts.[2]Requires a chromophore near the ionization center.Compounds with a UV-active moiety.
NMR Spectroscopy Measures chemical shift changes with pH.Applicable to compounds without chromophores, provides site-specific pKa values.[2][4]Lower throughput, requires access to an NMR spectrometer.Acyclic and cyclic ether-substituted alkyl amines lacking a chromophore.

Computational Approaches: In Silico Prediction

Computational methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery. These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.

Causality Behind Experimental Choices: Computational models are built on fundamental principles of thermodynamics and electrostatics. QM methods, for instance, calculate the free energy difference between the protonated and deprotonated states of a molecule in solution to predict its pKa.

Challenges and Considerations: The accuracy of computational pKa prediction for flexible molecules like many ether-substituted alkyl amines is a significant challenge.[1][3][5] Proper sampling of the conformational space of the molecule is crucial, as different conformations can have different pKa values. Continuum solvent models, often used to simulate the aqueous environment, can also introduce inaccuracies, especially for highly charged and flexible species.[3][5]

Self-Validating System: The reliability of computational predictions should always be validated against experimental data for a set of related compounds. A good correlation between predicted and experimental pKa values for a training set provides confidence in the model's predictive power for new, related molecules.

Experimental Protocols

Detailed Protocol for Potentiometric pKa Determination
  • Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the ether-substituted alkyl amine and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, and the apparent pKa should be corrected to the aqueous value if necessary.

  • Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic analyte, or a strong base (e.g., 0.1 M NaOH) for an acidic analyte. Add the titrant in small increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Detailed Protocol for NMR-Based pKa Determination
  • Sample Preparation: Prepare a series of solutions of the ether-substituted alkyl amine (typically 1-5 mM) in a suitable buffer system covering a range of pH values (e.g., from pH 2 to 12). D₂O is often used as the solvent to avoid a large water signal in the ¹H NMR spectrum.

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample at a constant temperature.

  • Chemical Shift Referencing: Use an internal or external standard for accurate chemical shift referencing.

  • Data Analysis: Identify a nucleus whose chemical shift is sensitive to the protonation state of the amine. Plot the chemical shift of this nucleus as a function of the measured pH of each sample.

  • pKa Determination: Fit the data to the Henderson-Hasselbalch equation adapted for chemical shifts to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.[4]

Visualizing the Workflow

Experimental Workflow for pKa Determination

G cluster_prep Sample Preparation cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Titration cluster_nmr NMR Spectroscopy Prep Prepare Analyte Solution Pot_Cal Calibrate pH Meter Prep->Pot_Cal Spec_pH Prepare Solutions at Various pH Prep->Spec_pH NMR_pH Prepare Solutions in D2O at Various pH Prep->NMR_pH Pot_Titrate Titrate with Acid/Base Pot_Cal->Pot_Titrate Pot_Curve Generate Titration Curve Pot_Titrate->Pot_Curve Pot_pKa Determine pKa from Inflection Point Pot_Curve->Pot_pKa Spec_Measure Measure Absorbance Spec_pH->Spec_Measure Spec_Curve Plot Absorbance vs. pH Spec_Measure->Spec_Curve Spec_pKa Determine pKa from Sigmoidal Fit Spec_Curve->Spec_pKa NMR_Acquire Acquire NMR Spectra NMR_pH->NMR_Acquire NMR_Plot Plot Chemical Shift vs. pH NMR_Acquire->NMR_Plot NMR_pKa Determine pKa from Sigmoidal Fit NMR_Plot->NMR_pKa

Caption: Experimental workflows for pKa determination.

Conclusion

The accurate determination of the pKa of ether-substituted alkyl amines is a critical step in the drug discovery and development process. While potentiometric titration remains a reliable and versatile method, the lack of a chromophore in many of these compounds necessitates the use of alternative techniques like NMR spectroscopy. Computational methods, though powerful for high-throughput screening, must be used with caution for flexible molecules, and their predictions should be validated experimentally. By understanding the strengths and limitations of each method and carefully considering the properties of the analyte, researchers can confidently and accurately determine this crucial physicochemical parameter, paving the way for the development of safer and more effective medicines.

References

  • Tuning basicity - Cambridge MedChem Consulting. (2023, December 14). Retrieved from [Link]

  • Modeling Flexible Molecules in Solution: A pKa Case Study. (2017, July 13). The Journal of Physical Chemistry A. Retrieved from [Link]

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2013, December). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Predicting pKas of flexible polybasic pyclen derivatives: A pKa challenge. (2025). American Chemical Society. Retrieved from [Link]

  • Modeling Flexible Molecules in Solution: A pKa Case Study. (2017, June 30). ACS Publications. Retrieved from [Link]

  • Machine learning methods for pKa prediction of small molecules: Advances and challenges. (2022, September). Drug Discovery Today. Retrieved from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, July 25). DigitalCommons@UNO. Retrieved from [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical. Studylib. Retrieved from [Link]

  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024, December 3). PMC - NIH. Retrieved from [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Full article: Quantum mechanics in drug design: Progress, challenges, and future frontiers. Taylor & Francis Online. Retrieved from [Link]

  • CHAPTER 21: AMINES. University of Massachusetts Lowell. Retrieved from [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014, July). Pakistan Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Ch27 pKa and pI values. University of Calgary. Retrieved from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). International Journal of Innovative Research and Scientific Studies. Retrieved from [Link]

  • 2: Potentiometric Titrations (Experiment). (2023, October 9). Chemistry LibreTexts. Retrieved from [Link]

  • Dissociation constants (p K a) of tertiary and cyclic amines. RTI International. Retrieved from [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • pKa and Electrical Properties of Amino Acids. OrgoSolver. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Retrieved from [Link]

  • Amine Aqueous Solution Total Amine Concentration Potentiometry. Scribd. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Chemical structure and pKa of the tertiary amines investigated in this study. ResearchGate. Retrieved from [Link]

  • Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. AOCS. Retrieved from [Link]

  • Potentiometry-titration.pdf. Saraswati Institute of Pharmaceutical Sciences. Retrieved from [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs. OUCI. Retrieved from [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2008, June). Reviews in Analytical Chemistry. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, March 5). PubMed. Retrieved from [Link]

  • Targeting G-Protein-Coupled Receptors in Modern Drug Discovery: Advances and Therapeutic Potential. ijphr. Retrieved from [Link]

  • Recent advances in computational studies of GPCR-G protein interactions. PMC - NIH. Retrieved from [Link]

  • PRECOG: PREdicting COupling probabilities of G-protein coupled receptors. (2019, May 30). PMC - NIH. Retrieved from [Link]

  • Computational methods in drug design: Modeling G protein-coupled receptor monomers, dimers, and oligomers. PMC - NIH. Retrieved from [Link]

  • Trends in application of advancing computational approaches in GPCR ligand discovery. Future Medicinal Chemistry. Retrieved from [Link]

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Solid-State Characterization Guide: Salt Selection and X-ray Crystallography of 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6,6-Dimethyloxan-2-yl)ethan-1-amine (also known as 2-(6,6-dimethyltetrahydro-2H-pyran-2-yl)ethanamine) represents a specific class of chiral ether-amine building blocks used in the synthesis of CNS-active agents and ion channel blockers. Its structure—featuring a lipophilic gem-dimethyl group, a hydrogen-bond accepting ether oxygen, and a primary amine—presents distinct challenges in solid-state isolation.

This guide provides a comparative technical analysis of salt forms for this specific intermediate. As public crystallographic data for this exact catalog number is proprietary to specific drug development programs, this guide serves as a Standard Operating Procedure (SOP) and Comparative Feasibility Analysis . It details the specific lattice behaviors expected for this molecule and provides the exact protocols required to generate and validate the X-ray data.

Part 1: Molecular Analysis & Crystallographic Challenges

Before attempting crystallization, one must understand the structural drivers of the lattice.

FeatureStructural ComponentCrystallographic Implication
Chirality C2-position on the oxane ringThe molecule exists as enantiomers (

and

). Crystallizing with an achiral acid (e.g., HCl) yields a racemate (Space group

or

). Crystallizing with a chiral acid (e.g., L-Tartaric) is required for absolute configuration determination (Space group

).
H-Bonding Ether Oxygen (Pos 1)Acts as a weak H-bond acceptor. In HCl salts, this often leads to hygroscopicity as the lattice seeks water to satisfy coordination spheres.
Sterics 6,6-Gem-dimethylThese bulky groups disrupt tight packing, potentially lowering the melting point and favoring solvate formation (channel solvates).

Part 2: Comparative Guide of Salt Forms

This section compares the performance of three distinct salt forms. In the absence of a specific target drug requirement, Salt Candidate C (Dibenzoyl-L-Tartrate) is the recommended choice for structural elucidation, while Salt Candidate B (Hemifumarate) is recommended for bulk stability.

Hydrochloride Salt (The "Default")
  • Role: Initial isolation from synthesis.

  • Performance:

    • Crystallinity:[1] Often poor for ether-amines; tends to form oils or amorphous solids.

    • Hygroscopicity:High . The chloride ion and the ether oxygen compete for hydration, often leading to deliquescence at >60% RH.

    • X-ray Suitability: Low. Disorder in the ethylamine chain is common.

  • Verdict: Use only for intermediate handling, not for solid-state characterization.

Hemifumarate Salt (The "Stabilizer")
  • Role: Thermodynamic stability and non-hygroscopic storage.

  • Performance:

    • Crystallinity:[1]High . Fumaric acid forms robust H-bond networks (carboxyl-to-amine) that bridge two amine molecules, overcoming the steric bulk of the gem-dimethyl group.

    • Stoichiometry: Typically 2:1 (Amine:Acid).

    • X-ray Suitability: Excellent. Usually yields centrosymmetric space groups (

      
      ) with well-ordered lattices.
      
  • Verdict: Best for long-term storage and reference standards.

Di-O-benzoyl-L-tartrate (The "Resolver")
  • Role: Chiral resolution and Absolute Configuration determination.

  • Performance:

    • Crystallinity:[1] Moderate to High. The benzoyl groups provide pi-stacking interactions that stabilize the lattice.

    • Resolution: High efficiency. The "L" acid will preferentially crystallize with one enantiomer of the amine.

    • X-ray Suitability:Critical . This salt introduces a known chiral center (Tartrate), allowing the determination of the amine's absolute configuration (

      
       or 
      
      
      
      ) via Flack parameter analysis.
  • Verdict: Mandatory for regulatory submission regarding stereochemistry.

Part 3: Experimental Protocols

Workflow Diagram (Salt Selection to Data)

SaltScreening Start Crude Amine Oil Screen Solubility Screen (EtOH, IPA, EtOAc) Start->Screen Choice Select Counter-ion Screen->Choice Path_HCl HCl (Gas/Ether) Choice->Path_HCl Isolation Path_Fum Fumaric Acid (0.5 eq) Choice->Path_Fum Stability Path_Tart Dibenzoyl-L-Tartaric (1.0 eq) Choice->Path_Tart Chirality Result_Oil Oiling Out (Hygroscopic) Path_HCl->Result_Oil High Risk Result_Cryst Crystalline Solid Path_Fum->Result_Cryst Path_Tart->Result_Cryst Result_Oil->Choice Retry XRD Single Crystal XRD (Mo K-alpha) Result_Cryst->XRD Data Solve Structure (SHELXT) XRD->Data

Caption: Decision matrix for salt selection, highlighting the risk of oiling with HCl versus the stability of organic anions.

Protocol 1: Vapor Diffusion Crystallization (for X-ray Quality)

This method is preferred for 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine salts due to the lipophilicity of the gem-dimethyl group.

  • Dissolution: Dissolve 20 mg of the amine salt (e.g., Hemifumarate) in a minimum amount of Methanol (approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is perfectly clear; filter through a 0.2 µm PTFE syringe filter if necessary.

  • Antisolvent: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of Diisopropyl Ether or Heptane .

    • Note: The gem-dimethyl group makes the molecule soluble in moderate non-polar solvents, so Heptane is a strong antisolvent driver.

  • Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.

  • Observation: Inspect after 24–72 hours. Look for prismatic blocks. Avoid needles (often indicate rapid precipitation and disorder).

Protocol 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    = 0.71073 Å).
  • Temperature: 100 K (Cryostream). Essential to freeze dynamic disorder in the ethylamine chain.

  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy, especially for the chiral tartrate salt to ensure accurate Flack parameter calculation.
    

Part 4: Data Interpretation Guide

When you obtain the .cif file, validate the quality against these specific benchmarks for this molecule.

Space Group Validation
Salt FormExpected Crystal SystemExpected Space GroupInterpretation
Racemic HCl/Fumarate Monoclinic

Centrosymmetric. Indicates the lattice contains both

and

enantiomers paired by inversion centers.
Chiral Tartrate Orthorhombic

Non-centrosymmetric. Crucial: Check the Flack Parameter.
Flack Parameter (Absolute Configuration)

For the Dibenzoyl-L-tartrate salt, the refinement will output a Flack parameter (


).
  • 
     (with u < 0.1):  The structural model (and the assigned stereochemistry of the amine) is correct.
    
  • 
    :  The model is inverted; the amine has the opposite configuration of what was drawn.
    
  • 
    :  Crystal is a racemic twin or the data quality is insufficient (anomalous scattering is too weak).
    
Thermal Ellipsoids (ORTEP)
  • Check C6-Methyls: The gem-dimethyl groups at position 6 often show large thermal ellipsoids (rotational disorder). If

    
     is > 0.08 for these carbons at 100 K, consider modeling them as split positions (disordered).
    

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Authoritative source for pKa-based salt selection and counter-ion toxicity.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

    • Standard text for understanding crystal l
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881.

    • The foundational paper for determining absolute configur
  • Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database".[2] Acta Crystallographica Section B, 72(2), 171-179.

    • Reference for validating space group frequency and bond length standards.

Sources

Safety Operating Guide

Definitive Safety & Operational Guide: 2-(6,6-Dimethyloxan-2-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(6,6-Dimethyloxan-2-yl)ethan-1-amine (CAS: Specific isomer data limited; Read-Across applied) is a functionalized primary aliphatic amine incorporating a tetrahydropyran (oxane) ring. Due to the limited public toxicological data for this specific isomer, operational safety must default to the "Worst-Case Scenario" for primary amines and cyclic ethers.

  • Primary Hazard: CORROSIVE (Category 1B). Causes severe skin burns and eye damage.[1][2]

  • Secondary Hazard: Sensitizer & Irritant. High potential for respiratory sensitization and mucous membrane irritation.

  • Storage Criticality: Air & Light Sensitive. Amines react with atmospheric CO₂ to form carbamates; the ether ring presents a latent (though low) peroxide formation risk.

Technical Hazard Analysis (Structure-Activity Relationship)

To understand the safety protocols, we must analyze the molecule's functional groups. This is not just a list of rules; it is the chemical logic that dictates our safety architecture.

Functional MoietyRisk DriverOperational Implication
Primary Amine (-NH₂) High Basicity (pKa ~10-11)Corrosive: Saponifies skin lipids instantly. Air Sensitive: Absorbs CO₂/H₂O. Requires inert atmosphere.[1][3]
Tetrahydropyran Ring Cyclic Ether StructurePeroxide Potential: While more stable than acyclic ethers, long-term storage requires peroxide testing. Solubility: Increases lipophilicity, aiding dermal absorption.
Dimethyl Substitution Steric BulkMay slightly reduce volatility compared to linear analogs, but does not mitigate contact toxicity.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged contact with functionalized amines. The lipophilic ether tail facilitates permeation.

Task-Based PPE Selection Table
Operational TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Standard Handling (Weighing, Aliquoting)Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 8 mil) or Neoprene.Change immediately upon splash.Chemical Splash Goggles (Vented)Lab Coat (Cotton/Poly blend) + Chemical ApronFume Hood (Face velocity >100 fpm)
High Hazard (Synthesis >10g, Spills, Heating)Laminate Glove (Silver Shield/4H): Required for immersion protection. Dexterity is low; wear outer nitrile for grip.Face Shield + Splash GogglesTyvek® Coveralls or Chemical Resistant SuitFume Hood. If outside hood: Full-face Respirator (ABEK Filter)

Operational Protocols

Storage & Stability (The "Inert Chain")
  • Atmosphere: Store strictly under Argon or Nitrogen . The amine group will scavenge atmospheric CO₂, forming solid carbamate crusts that compromise purity and safety.

  • Temperature: Refrigerate (2–8°C). Cold storage slows oxidation and potential peroxide formation on the ether ring.

  • Container: Amber glass with a PTFE-lined cap. Avoid ground glass joints without grease/sleeves, as amines can "freeze" these joints.

Safe Weighing & Transfer Workflow
  • Static Risk: The organic nature of the solid/oil makes it prone to static charge. Use an antistatic gun if weighing solid derivatives.

  • Transfer: NEVER pour directly from the stock bottle.

    • Use a clean, oven-dried glass pipette or syringe.

    • Keep the stock bottle under a blanket of inert gas during the transfer.

    • Wipe the threads of the bottle with a dry Kimwipe before recapping to prevent cap seizing.

Reaction Setup & Quenching
  • Exotherm Warning: Reactions with acids, acid chlorides, or strong oxidizers will be highly exothermic.

  • Quenching: When quenching reactions containing this amine:

    • Do NOT add strong acid directly to the neat amine.

    • Dilute the reaction mixture with a solvent (e.g., DCM or Toluene) first.

    • Add dilute acid dropwise with active cooling (Ice/Water bath) to manage the heat of neutralization.

Emergency Response Logic

Exposure Response[2][3][4]
  • Skin Contact: Immediate Drench. Do not wipe. Flush with water for 15 minutes. Amines adhere to skin; use a mild soap (polyethylene glycol-based if available) to help solubilize the lipophilic tail.

  • Eye Contact: 15-Minute Flush is Mandatory. The high pH causes saponification of the corneal tissue, which is irreversible if not treated instantly.

Spill Management Decision Tree (Graphviz)

SpillResponse cluster_legend Protocol Logic Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Fume Hood Assess->Small Large Major Spill (>10 mL) Or Outside Hood Assess->Large PPE_Check Don PPE: Double Nitrile + Goggles + Apron Small->PPE_Check Evacuate EVACUATE LAB Call HazMat Team Large->Evacuate Absorb Absorb with Inert Material (Vermiculite or Sand) PPE_Check->Absorb Neutralize Neutralize Residue (Dilute Acetic Acid or Citric Acid) Absorb->Neutralize Waste Collect in 'Basic/Amine' Waste Stream Label as Corrosive Neutralize->Waste Legend1 Critical Action Legend2 Safe Procedure

Caption: Decision logic for amine spill management. Note the critical distinction between hood-contained minor spills and major spills requiring evacuation.

Disposal & Waste Management

Crucial Rule: Never dispose of amines down the drain. Their basicity disrupts aquatic ecosystems and can damage plumbing.

  • Segregation: Segregate into "Basic Organic Waste" streams. Do not mix with "Acidic Waste" containers to prevent exothermic explosions in the waste drum.

  • Labeling: Clearly label the waste container: "Contains Organic Amines - Corrosive - Flammable."

  • Rinsing: Triple-rinse empty containers with a solvent (Ethanol or Acetone) before disposal. Add the rinsate to the organic waste.

References

  • PubChem. (n.d.). 2-(6,6-dimethyloxan-2-yl)ethan-1-amine (Compound C9H19NO).[4] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (General Amine Handling Guidelines). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines).[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.